molecular formula C17H23N3O3S B6522862 N-[3-(morpholin-4-yl)propyl]-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide CAS No. 862827-78-9

N-[3-(morpholin-4-yl)propyl]-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide

Cat. No.: B6522862
CAS No.: 862827-78-9
M. Wt: 349.4 g/mol
InChI Key: IMYZXOXVAQPFKX-UHFFFAOYSA-N
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Description

N-[3-(morpholin-4-yl)propyl]-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide is a useful research compound. Its molecular formula is C17H23N3O3S and its molecular weight is 349.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.14601278 g/mol and the complexity rating of the compound is 443. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-[3-(morpholin-4-yl)propyl]-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide, with the CAS number 862827-78-9, is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of this compound is C₁₇H₂₃N₃O₃S, with a molecular weight of 349.4 g/mol. The structure features a morpholine ring and a benzothiazole moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₇H₂₃N₃O₃S
Molecular Weight349.4 g/mol
CAS Number862827-78-9

The compound's biological activity may be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act on G protein-coupled receptors (GPCRs), which play a crucial role in cellular signaling pathways. These receptors can influence various physiological processes such as inflammation and pain response .

Biological Activity and Therapeutic Potential

  • Antimicrobial Activity : Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that benzothiazole derivatives can inhibit bacterial growth by disrupting cell wall synthesis .
  • Anticancer Properties : The compound's structural features suggest potential anticancer activity. Benzothiazole derivatives have been documented to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
  • Neuroprotective Effects : There is emerging evidence that morpholine-containing compounds may offer neuroprotective benefits. They could potentially mitigate neurodegenerative processes by inhibiting oxidative stress and inflammation in neuronal cells .

Case Studies

A study conducted on a series of morpholine derivatives highlighted their effectiveness against specific cancer cell lines. The results showed that compounds with similar structures to this compound demonstrated significant cytotoxicity against breast and lung cancer cell lines at micromolar concentrations .

Another investigation focused on the antimicrobial efficacy of benzothiazole derivatives against Gram-positive and Gram-negative bacteria. The study reported that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, indicating strong antimicrobial potential .

Properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c21-16(18-7-3-8-19-10-12-23-13-11-19)6-9-20-14-4-1-2-5-15(14)24-17(20)22/h1-2,4-5H,3,6-13H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYZXOXVAQPFKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)CCN2C3=CC=CC=C3SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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